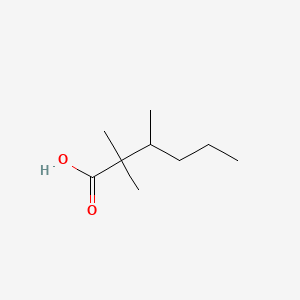
2,2,3-trimethylhexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid, known for its unique structure and properties. This compound is used in various industrial applications, particularly in the production of synthetic lubricants and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of olefins followed by oxidation. For instance, the hydroformylation of 2,2,3-trimethylpentene can yield the corresponding aldehyde, which is then oxidized to form this compound. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure conditions for the hydroformylation step.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of branched-chain hydrocarbons. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Applications De Recherche Scientifique
2,2,3-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2,3-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparaison Avec Des Composés Similaires
2,2,3-Trimethylhexanoic acid can be compared with other similar compounds such as:
2,3,3-Trimethylhexanoic acid: Similar in structure but with different branching.
2-Ethylhexanoic acid: Another branched-chain carboxylic acid with different applications.
3,5,5-Trimethylhexanoic acid: Used in similar industrial applications but with distinct properties
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
64525-22-0 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2,2,3-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-6-7(2)9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
OJEWIWBDGBRNFP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






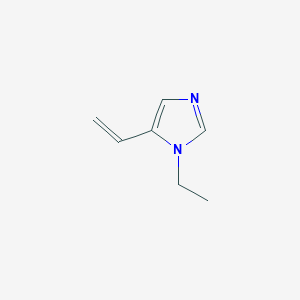

![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
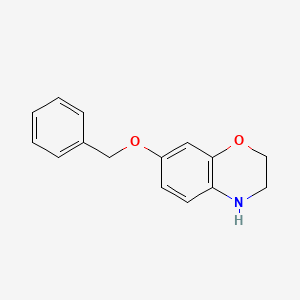

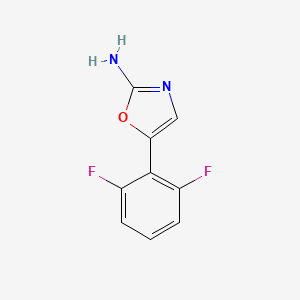
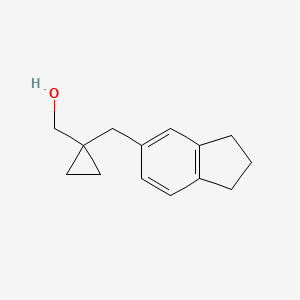
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
